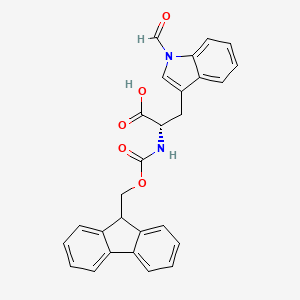
Fmoc-Asn(Xan)-OH
Übersicht
Beschreibung
Fmoc-Asn(Xan)-OH is an amino acid derivative that is widely used in peptide synthesis and is an important reagent in the field of biochemistry. This compound is an amino acid derivative of asparagine (Asn) and is composed of an Fmoc group, a side chain of Asn, and an OH group. It is used in peptide synthesis as a protecting group for the amide nitrogen of Asn and is also used in the synthesis of peptide drugs.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis : Fmoc-Asn(Xan)-OH is primarily used in Fmoc solid-phase peptide synthesis. It has been employed in synthesizing several challenging peptides, showing effectiveness in deblocking and coupling processes (Han et al., 1996).
Synthesis of Selenocysteine Derivatives : This compound has been used in the synthesis of selenocysteine SPPS derivatives, offering practical alternatives to traditional Fmoc-derivatives available to peptide chemists. It has demonstrated stability and effectiveness in peptide deprotection behavior (Flemer, 2015).
Glycopeptide Synthesis : this compound is also used in the automated solid-phase synthesis of glycopeptides, particularly for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides (Otvos et al., 1990).
Dipeptide Surrogates Synthesis : It's involved in the preparation of novel dipeptide surrogates from asparagine, aromatic aldehydes, and Fmoc-protected amino acid chlorides. This has led to insights into stereochemistry and molecular conformations relevant to peptide science (Konopelski et al., 1999).
Ultrasound Sonication Applications : this compound has been used in ultrasound sonication studies for selective de-O-acetylation processes, demonstrating high yield and purity in reactions (Sun Bing-yan, 2015).
Hydrogel Formation : The compound has been utilized in the formation of stable supramolecular hydrogels from Fmoc-protected synthetic dipeptides, showing potential for applications in nanotechnology and material science (Adhikari & Banerjee, 2011).
Wirkmechanismus
Target of Action
Fmoc-Asn(Xan)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((9H-xanthen-9-yl)amino)-4-oxobutanoic acid, is primarily used in peptide synthesis
Mode of Action
The Fmoc group in this compound is a protecting group used in solid-phase peptide synthesis . It protects the amino group of the amino acid during the synthesis process. The Xanthen-9-yl (Xan) group is another protecting group that shields the side-chain functionalities of the amino acid Asparagine (Asn) during synthesis . The Fmoc group is removed under basic conditions, while the Xan group requires more specific conditions for removal .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with protected amino and side-chain functionalities . These peptides can then be further modified or deprotected to produce the desired final products.
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can significantly influence the efficiency of the synthesis and the quality of the resulting peptides.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



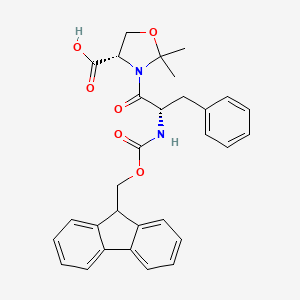

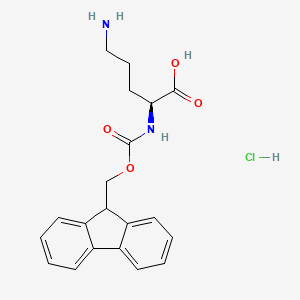

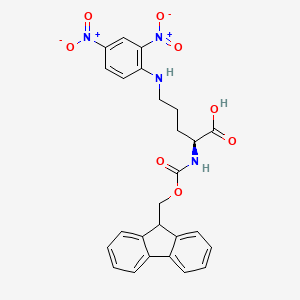



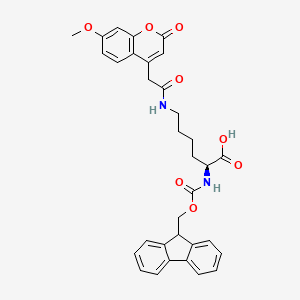

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)

